molecular formula C20H12BrIN2O2 B11699826 N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide

Cat. No.: B11699826
M. Wt: 519.1 g/mol
InChI Key: DXTXQHFDLVRIBZ-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of bromine and iodine atoms attached to a benzamide structure, which imparts unique chemical and physical properties. Benzoxazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide
  • N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
  • N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide

Uniqueness

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

Molecular Formula

C20H12BrIN2O2

Molecular Weight

519.1 g/mol

IUPAC Name

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide

InChI

InChI=1S/C20H12BrIN2O2/c21-14-3-1-2-13(10-14)20-24-17-11-16(8-9-18(17)26-20)23-19(25)12-4-6-15(22)7-5-12/h1-11H,(H,23,25)

InChI Key

DXTXQHFDLVRIBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)I

Origin of Product

United States

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